Cas no 39216-86-9 (4-(Ethylamino)butan-1-ol)

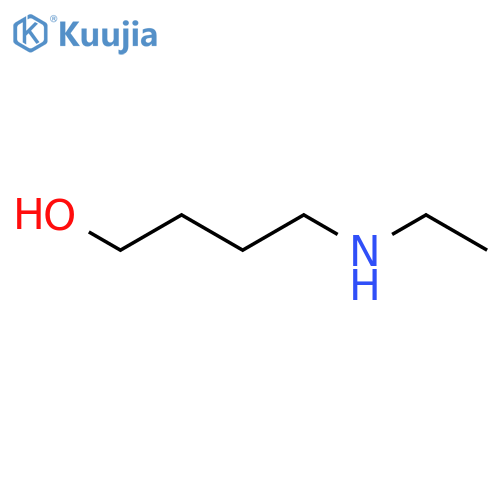

4-(Ethylamino)butan-1-ol structure

商品名:4-(Ethylamino)butan-1-ol

4-(Ethylamino)butan-1-ol 化学的及び物理的性質

名前と識別子

-

- 1-Butanol,4-(ethylamino)-

- 4-Ethylamino-1-butanol

- 4-(ethylamino)-1-Butanol

- 4-(Ethylamino)butan-1-ol

- 4-Aethylamino-butan-1-ol

- 4-ethylamino-butan-1-ol

- N-Ethylbutanolamine

- PVNNOLUAMRODAC-UHFFFAOYSA-N

- 4-ethylaminobutan-1-ol

- 4-(Ethylamino);butan-1-ol

- 1-Butanol, 4-(ethylamino)-

- PVNNOLUAMRODAC-UHFFFAOYSA-

- 2370AE

- SBB052126

- 4-(Ethylamino)-1-butanol AldrichCPR

- 4-(Ethylamino)-1-butanol, AldrichCPR

- E0473

- InChI=1/C6H15NO/c1-2-7-5-3-4-6

- D90525

- SY052743

- SCHEMBL338884

- AS-58233

- MFCD00671534

- CS-0206547

- 39216-86-9

- SB83969

- InChI=1/C6H15NO/c1-2-7-5-3-4-6-8/h7-8H,2-6H2,1H3

- EN300-6732576

- FT-0745306

- DTXSID70338140

- AKOS009157693

- A873688

- DB-049876

-

- MDL: MFCD00671534

- インチ: 1S/C6H15NO/c1-2-7-5-3-4-6-8/h7-8H,2-6H2,1H3

- InChIKey: PVNNOLUAMRODAC-UHFFFAOYSA-N

- ほほえんだ: O([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])N([H])C([H])([H])C([H])([H])[H]

計算された属性

- せいみつぶんしりょう: 117.11500

- どういたいしつりょう: 117.115364102g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 8

- 回転可能化学結合数: 5

- 複雑さ: 39.5

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 32.299

- 疎水性パラメータ計算基準値(XlogP): 0.2

じっけんとくせい

- 密度みつど: 0.91

- ふってん: 86°C/7mmHg(lit.)

- フラッシュポイント: 64.7°C

- 屈折率: 1.4510 to 1.4540

- PSA: 32.26000

- LogP: 0.75930

4-(Ethylamino)butan-1-ol セキュリティ情報

-

記号:

- ヒント:に警告

- 危害声明: H227-H315-H319

- 警告文: P210-P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P370+P378-P403+P235-P501

- 危険カテゴリコード: 36/37/38-36-22

- セキュリティの説明: S26; S36/37/39

-

危険物標識:

- リスク用語:R36/37/38

4-(Ethylamino)butan-1-ol 税関データ

- 税関コード:2922199090

- 税関データ:

中国税関コード:

2922199090概要:

2922199090。他のアミノアルコール及びそのエーテル、エステル及びその塩(酸素含有基を1つ以上含む場合を除く)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

要約:

2922199090.1種以上の酸素官能基を含むアミノアルコール以外のアミノアルコール、それらのエーテル及びエステル、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

4-(Ethylamino)butan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM343366-25g |

4-Ethylamino-1-butanol |

39216-86-9 | 95%+ | 25g |

$172 | 2023-02-02 | |

| abcr | AB135167-5 g |

4-Ethylamino-1-butanol, 95%; . |

39216-86-9 | 95% | 5g |

€91.40 | 2023-05-10 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | E0473-5G |

4-Ethylamino-1-butanol |

39216-86-9 | >98.0%(T) | 5g |

¥320.00 | 2024-04-16 | |

| Enamine | EN300-6732576-1.0g |

4-(ethylamino)butan-1-ol |

39216-86-9 | 95% | 1g |

$47.0 | 2023-05-30 | |

| Enamine | EN300-6732576-0.1g |

4-(ethylamino)butan-1-ol |

39216-86-9 | 95% | 0.1g |

$19.0 | 2023-05-30 | |

| Fluorochem | 046814-5g |

4-Ethylamino-1-butanol |

39216-86-9 | >98.0%(T) | 5g |

£48.05 | 2022-03-01 | |

| Enamine | EN300-6732576-10.0g |

4-(ethylamino)butan-1-ol |

39216-86-9 | 95% | 10g |

$93.0 | 2023-05-30 | |

| abcr | AB135167-5g |

4-Ethylamino-1-butanol, 95%; . |

39216-86-9 | 95% | 5g |

€82.30 | 2025-02-27 | |

| abcr | AB135167-25g |

4-Ethylamino-1-butanol, 95%; . |

39216-86-9 | 95% | 25g |

€250.00 | 2025-02-27 | |

| Ambeed | A351053-25g |

4-(Ethylamino)butan-1-ol |

39216-86-9 | 98% | 25g |

$222.0 | 2024-04-19 |

4-(Ethylamino)butan-1-ol 関連文献

-

Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727

-

Oriana Esposito,Alexandra K. de K. Lewis,Peter B. Hitchcock,Stephen Caddick,F. Geoffrey N. Cloke Chem. Commun., 2007, 1157-1159

-

Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277

-

Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617

-

Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623

39216-86-9 (4-(Ethylamino)butan-1-ol) 関連製品

- 79448-06-9(4,4'-Azanediylbis(butan-1-ol))

- 42042-68-2(4-(Methylamino)butan-1-ol)

- 4543-95-7(4-(Butylamino)butan-1-Ol)

- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)

- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)

- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)

- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)

- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)

- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)

- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:39216-86-9)4-(Ethylamino)butan-1-ol

清らかである:99%

はかる:25g

価格 ($):200.0